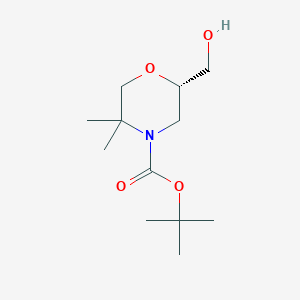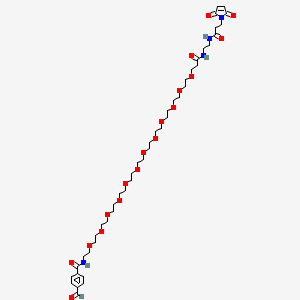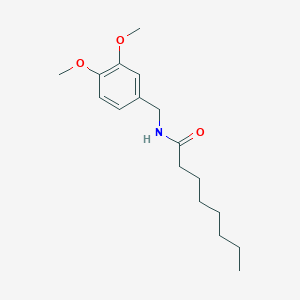![molecular formula C25H23ClN4OS B12045764 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 477332-91-5](/img/structure/B12045764.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SALOR-INT L245666-1EA is a chemical compound with the CAS number 477332-91-5. It is known for its unique chemical properties and is used in various scientific research applications. The compound’s structure, melting point, boiling point, density, molecular formula, and molecular weight are well-documented .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L245666-1EA involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary information held by manufacturers. general synthetic methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of SALOR-INT L245666-1EA is carried out in specialized chemical manufacturing facilities. The process involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced equipment and technology is essential to maintain the quality and consistency of the compound .
Análisis De Reacciones Químicas
Types of Reactions
SALOR-INT L245666-1EA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound .
Common Reagents and Conditions
Common reagents used in the reactions of SALOR-INT L245666-1EA include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of SALOR-INT L245666-1EA depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
Aplicaciones Científicas De Investigación
SALOR-INT L245666-1EA is widely used in scientific research due to its versatile chemical properties. It finds applications in various fields, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in biochemical assays and molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of SALOR-INT L245666-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Propiedades
Número CAS |
477332-91-5 |
|---|---|
Fórmula molecular |
C25H23ClN4OS |
Peso molecular |
463.0 g/mol |
Nombre IUPAC |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C25H23ClN4OS/c1-3-18-6-4-5-7-22(18)27-23(31)16-32-25-29-28-24(19-10-12-20(26)13-11-19)30(25)21-14-8-17(2)9-15-21/h4-15H,3,16H2,1-2H3,(H,27,31) |
Clave InChI |
AZUAZWWMMPUQHO-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S,3aR,4R,8aR)-3-hydroxy-6,8a-dimethyl-8-oxo-3-propan-2-yl-2,3a,4,5-tetrahydro-1H-azulen-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B12045704.png)


![4-hydroxy-N-(5-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12045723.png)


![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B12045736.png)





![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-mesitylacetamide](/img/structure/B12045771.png)
